molecular formula C16H21N7NaO7S3 B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

カタログ番号: B131444
CAS番号: 75498-96-3
分子量: 542.6 g/mol
InChIキー: PCFNCVRMULUNFA-YNJMIPHHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セフミノクスナトリウムは、広域スペクトルの殺菌性セファロスポリン系抗生物質です。グラム陰性菌および嫌気性菌に対して特に有効です。 この化合物は、臨床現場で、呼吸器感染症、尿路感染症、腹腔内感染症、骨盤内感染症、敗血症など、様々な感染症の治療に広く用いられています .

2. 製法

合成経路および反応条件: セフミノクスナトリウムの製法にはいくつかの段階があります。一例として、7β-ブロモアセトアミド-7α-メトキシ-3-(1-メチル-1H-5-テトラゾリル)スルフルメチル-3-セフェム-4-カルボン酸とD-システイン塩酸塩を水に溶解する方法があります。次に、炭酸水素ナトリウムを用いてpHを6.0-7.0に調整し、縮合反応を行います。 反応生成物は、その後、後処理されてセフミノクスナトリウムが得られます .

工業的製造方法: 工業的な製法では、セフミノクスナトリウムは低温反応により製造することができます。非極性マクロポーラス樹脂X5クロマトグラフィーカラムを用いて精製し、エタノール水溶液または無水アルコール再結晶を用いて目的物を得ます。 この方法により、高収率で高純度の、結晶形が均一で流動性の良い生成物が得られます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium involves several steps. One method includes dissolving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water. The pH is adjusted to 6.0-7.0 using sodium bicarbonate, followed by a condensation reaction. The reaction products are then post-treated to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can be prepared through a low-temperature reaction. A nonpolar macroporous resin X5 chromatography column is used for purification, and ethanol-aqueous solution or anhydrous alcohol recrystallization is employed to obtain the target products. This method ensures high yield and purity, with uniform crystal forms and good fluidity .

科学的研究の応用

Clinical Applications

Cefminox sodium is primarily used in treating various infections, particularly those caused by anaerobic bacteria. Its effectiveness has been demonstrated in several clinical scenarios:

Treatment of Intra-Abdominal Infections

This compound is frequently employed in the treatment of intra-abdominal infections, such as peritonitis. A notable case involved a 55-year-old female patient with liver cirrhosis who developed severe coagulopathy during treatment with this compound for peritonitis. The coagulation dysfunction was initially mistaken for worsening liver disease but improved rapidly upon discontinuation of the drug, highlighting the importance of monitoring coagulation parameters in similar patients .

Management of Nonalcoholic Fatty Liver Disease (NAFLD)

Recent studies have indicated that this compound may have therapeutic effects on fatty liver conditions. In a mouse model of NAFLD induced by a high-fat high-sugar diet, treatment with this compound significantly reduced liver weight and fatty accumulation. The compound was shown to inhibit fatty acid synthesis while enhancing fatty acid oxidation in hepatic cells, suggesting potential applications in metabolic disorders .

Microbiological Applications

This compound's broad-spectrum activity makes it valuable in microbiological research and clinical diagnostics.

Selection Against Anaerobic Bacteria

Due to its potent properties against anaerobes, this compound can be utilized in cell culture media to selectively inhibit the growth of specific bacteria such as Bacteroides and Clostridium. This application is crucial for studying microbial interactions and developing new therapeutic strategies against resistant strains .

Antibiotic Susceptibility Testing

This compound is also employed in antibiotic susceptibility testing for various pathogens. Its effectiveness against a range of bacteria allows researchers to assess resistance patterns and inform treatment protocols.

Coagulation Dysfunction Case Study

The following table summarizes key clinical findings from the case study involving this compound and coagulation dysfunction:

ParameterBefore TreatmentDuring TreatmentAfter Withdrawal
Prothrombin Time (PT)19.9 s75.9 sReturned to baseline
Prothrombin Activity (PTA)47%12%Returned to baseline
Alanine Aminotransferase (ALT)NormalNormalNormal
Aspartate Aminotransferase (AST)NormalNormalNormal

This data illustrates the significant impact this compound had on coagulation parameters during treatment, reinforcing the need for careful monitoring .

Efficacy Against Anaerobes

The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against various anaerobic bacteria:

BacteriaMIC (µg/mL)
Bacteroides distasonis≤0.06 - 256
Clostridium difficile2 - 4
Fusobacterium nucleatum0.06 - 1
Peptostreptococcus anaerobius0.125 - 4

These values indicate this compound's strong inhibitory effects on a variety of clinically relevant anaerobes, making it a crucial agent in both treatment and research settings .

作用機序

セフミノクスナトリウムは、細菌細胞壁合成を阻害することで効果を発揮します。ペニシリン結合タンパク質に結合し、新生ペプチドグリカン架橋を阻害します。ペプチドグリカンは、細菌細胞壁の完全性にとって不可欠です。 これにより、細菌細胞は溶解し、死滅します . さらに、セフミノクスナトリウムは、プロスタサイクリン受容体とペルオキシソーム増殖剤活性化受容体ガンマの二重アゴニストとして作用し、環状アデノシン一リン酸の産生とホスファターゼおよびテンシンホモログ発現を上昇させ、Akt/哺乳類ラパマイシン標的経路を阻害します .

生物活性

Cefminox sodium is a broad-spectrum cephalosporin antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its clinical applications primarily include treating various infections, such as respiratory, urinary, and intra-abdominal infections. Recent research has also uncovered additional biological activities of this compound, particularly in metabolic regulation and liver health.

This compound functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound is particularly effective against anaerobic bacteria and certain resistant strains, making it a valuable option in clinical settings.

Recent Research Findings

Recent studies have highlighted the potential of this compound beyond its antimicrobial properties. Notably, it has been investigated for its effects on nonalcoholic fatty liver disease (NAFLD) and lipid metabolism.

Study on NAFLD

A study published in November 2023 evaluated the effects of this compound on high-fat high-sugar diet (HFHSD) mice models to assess its impact on fatty liver conditions. The findings indicated that this compound significantly reduced liver weight and fatty accumulation in these mice. Key results include:

  • Liver Weight Reduction : Mice treated with 100 mg/kg of cefminox showed a significant decrease in liver weight compared to untreated controls.
  • Gene Expression Modulation : The treatment led to decreased expression of genes associated with lipogenesis (e.g., ACC1, SREBP-1c) while promoting fatty acid oxidation pathways (e.g., PPARα) .

In Vitro Studies

In vitro experiments using WRL-68 human hepatocyte cells exposed to free fatty acids (FFAs) demonstrated that this compound effectively reduced lipid droplet accumulation. The treatment resulted in:

  • Decreased Lipid Accumulation : Fluorescent microscopy and flow cytometry showed reduced lipid droplets in cells treated with this compound.
  • Altered Metabolic Pathways : this compound treatment increased expressions of fatty acid oxidation-related genes while decreasing those related to fatty acid synthesis .

Coagulation Dysfunction Case

A notable case involved a 55-year-old female patient with liver cirrhosis who developed severe coagulopathy during this compound treatment for peritonitis. The patient's coagulation parameters worsened significantly while on the drug but returned to baseline levels after discontinuation. This case emphasizes the need for careful monitoring of coagulation status in patients receiving this compound, especially those with pre-existing liver conditions .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

ActivityMechanism/EffectReference
AntibacterialInhibition of bacterial cell wall synthesis
Reduction of Liver FatDecreased lipid accumulation in HFHSD mice
Modulation of MetabolismAltered gene expression related to lipid metabolism
Coagulation DysfunctionSevere coagulopathy in chronic liver disease

特性

CAS番号

75498-96-3

分子式

C16H21N7NaO7S3

分子量

542.6 g/mol

IUPAC名

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1

InChIキー

PCFNCVRMULUNFA-YNJMIPHHSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

異性体SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na]

正規SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na]

ピクトグラム

Irritant; Health Hazard

同義語

(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate;  Cefminox Sodium Salt Heptahydrate;  Meicelin Hep

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。